molecular formula C6H10ClN3O2S B3114883 3,4-Diaminobenzenesulfonamide, diHCl CAS No. 2055119-18-9

3,4-Diaminobenzenesulfonamide, diHCl

Cat. No.: B3114883
CAS No.: 2055119-18-9
M. Wt: 223.68 g/mol
InChI Key: SEFUMYCHOYQEOJ-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonamide, dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring and a sulfonamide group. This compound is commonly used in various fields, including medical, environmental, and industrial research .

Scientific Research Applications

Chemistry: 3,4-Diaminobenzenesulfonamide, dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It is also employed in the study of enzyme kinetics and inhibition .

Medicine: In the medical field, 3,4-Diaminobenzenesulfonamide, dihydrochloride is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent and is being studied for its effects on various bacterial and fungal strains .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives .

Mechanism of Action

While the specific mechanism of action for 3,4-Diaminobenzenesulfonamide, diHCl is not available, sulfonamide drugs, which are structurally similar, are known to inhibit the synthesis of folic acid in bacteria, thereby preventing their growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide, dihydrochloride typically involves the following steps:

    Nitration: The starting material, ortho-nitroaniline, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Sulfonation: The resulting diamine is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of 3,4-Diaminobenzenesulfonamide, dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenesulfonamide, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminobenzenesulfonamide, dihydrochloride is unique due to the presence of two amino groups at the 3 and 4 positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-Diaminobenzenesulfonamide, diHCl involves the reaction of 3,4-dinitrobenzenesulfonamide with hydrazine hydrate followed by reduction of the resulting product with sodium dithionite.", "Starting Materials": [ "3,4-dinitrobenzenesulfonamide", "hydrazine hydrate", "sodium dithionite" ], "Reaction": [ "Step 1: 3,4-dinitrobenzenesulfonamide is dissolved in hydrazine hydrate and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled and the resulting product, 3,4-diaminobenzenesulfonamide, is filtered and washed with water.", "Step 3: The product is then dissolved in a solution of sodium dithionite and heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and the resulting product, 3,4-diaminobenzenesulfonamide, diHCl, is filtered and washed with water." ] }

CAS No.

2055119-18-9

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

3,4-diaminobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,7-8H2,(H2,9,10,11);1H

InChI Key

SEFUMYCHOYQEOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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